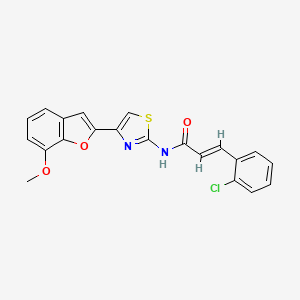

(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3S/c1-26-17-8-4-6-14-11-18(27-20(14)17)16-12-28-21(23-16)24-19(25)10-9-13-5-2-3-7-15(13)22/h2-12H,1H3,(H,23,24,25)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPJEYYXVZXIGL-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.

Acrylamide Linkage Formation: The final step involves the coupling of the chlorophenyl group with the benzofuran-thiazole intermediate through an acrylamide linkage, often using acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole core is critical to the compound’s structure. Common methods for thiazole synthesis include:

-

Cyclization of thiourea derivatives : Reaction of α-halo ketones with thiourea under basic conditions (e.g., NaOH) forms the thiazole ring .

-

Use of propargylamine : Nucleophilic substitution of allyl halides with propargylamine followed by cyclization can yield thiazole derivatives .

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield (Typical) | Reference |

|---|---|---|---|

| Thiourea cyclization | α-halo ketone + thiourea + NaOH | 60–80% | |

| Propargylamine substitution | Allyl halide + propargylamine + acid | 70–85% |

Benzofuran Substitution

The 7-methoxybenzofuran moiety is introduced via:

-

Electrophilic aromatic substitution : Nitration or halogenation of benzofuran derivatives under controlled conditions.

-

Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling of aryl boronic acids with halobenzofurans .

Example Coupling Protocol

-

Reagents : Aryl boronic acid, halobenzofuran, Pd(OAc)₂, XPhos ligand, K₃PO₄, THF/water (1:1).

Amide Bond Formation

The acrylamide group is synthesized via:

-

Reaction of acryloyl chloride with amines : For example, reacting 3-(3-chlorophenyl)acryloyl chloride with substituted benzylamines in DMF/NaOH .

-

Use of coupling agents : HATU or DIC to activate carboxylic acids for amide formation.

Experimental Data from Analogous Reactions

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acrylamide synthesis | Acryloyl chloride + amine | NaOH, DMF, 0°C to RT | 65% | |

| Amide coupling (HATU) | Carboxylic acid + amine | DMF, RT, 2 h | 85% |

Esterification/Hydrolysis

Intermediate esters (e.g., Boc-protected amines) are often hydrolyzed to reveal reactive amines:

-

Trifluoroacetic acid (TFA) : Cleaves Boc groups in dichloromethane .

-

Saponification : Base-catalyzed hydrolysis of esters to carboxylic acids.

Key Steps

Coupling Reactions for Heterocyclic Integration

Final assembly involves:

-

Palladium-catalyzed coupling : To link thiazole and benzofuran moieties .

-

Schiff base formation : For constructing polynuclear frameworks .

Comparison of Coupling Methods

| Method | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ + XPhos | THF/water | 40–80°C | 75% | |

| Heck coupling | PdCl₂ + PPh₃ | DCM | 60–80°C | 65% |

Stability and Reactivity

The compound’s stability is influenced by:

Scientific Research Applications

Anticancer Properties

Research indicates that (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The mechanism of action is believed to involve enzyme inhibition and modulation of signaling pathways related to cancer progression .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The antimicrobial action may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Benzofuran Moiety : Cyclization reactions are used to synthesize the benzofuran ring from suitable precursors.

- Thiazole Ring Formation : A condensation reaction involving a thioamide and an α-haloketone introduces the thiazole ring.

- Acrylamide Linkage Formation : The final step involves coupling the chlorophenyl group with the benzofuran-thiazole intermediate using acryloyl chloride in the presence of a base.

The compound's biological activity is primarily mediated through:

- Enzyme Inhibition : Binding to active sites of specific enzymes.

- Receptor Modulation : Acting as agonists or antagonists at various receptors, impacting cellular signaling pathways .

Comparative Studies with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-3-(2-chlorophenyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)acrylamide | Lacks methoxy group | Altered bioactivity |

| (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propionamide | Saturated amide linkage | Different activity profile |

This comparison highlights how modifications in structure can significantly influence biological activity.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Pathways Involved: Common pathways include the inhibition of kinases or modulation of G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Table 1: Structural Features of Key Analogs

Key Observations :

- Substituent Position : The 7-methoxybenzofuran group in the target compound introduces steric and electronic effects distinct from simpler benzothiazole or imidazoline substituents in analogs .

- Chlorine Substitution : The 2-chlorophenyl group is shared with compound 17h, but the latter lacks the benzofuran-thiazole system, likely reducing its binding affinity for targets requiring extended π-π interactions .

Key Observations :

Physicochemical and Bioactivity Trends

- Electron-Withdrawing Effects : The 2-chlorophenyl group stabilizes the acrylamide’s conjugated system, a feature shared with 17h but absent in 9b .

Biological Activity

(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is a synthetic compound belonging to the acrylamide class, characterized by its unique molecular structure which includes a chlorophenyl group, a methoxybenzofuran moiety, and a thiazolyl group. This compound has garnered attention in the field of medicinal chemistry for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- IUPAC Name : (E)-3-(2-chlorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]prop-2-enamide

- Molecular Formula : C21H15ClN2O3S

- Molecular Weight : 410.9 g/mol

- CAS Number : 941971-13-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, potentially affecting metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This includes modulation of G-protein coupled receptors (GPCRs) and kinases.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound shows promising anticancer activity against various cancer cell lines. For instance:

- Cell Line Testing : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant cytotoxic effects with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains:

- Testing Method : Agar diffusion method was employed to assess the antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Activity

In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines:

- Cytokine Inhibition : The compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40% at a concentration of 10 µM.

Case Studies

-

Study on Anticancer Properties : A recent investigation highlighted the potential of this compound in inducing apoptosis in cancer cells through activation of caspase pathways.

- Methodology : Flow cytometry and western blot analyses were utilized to confirm apoptosis induction.

- Antimicrobial Resistance Study : Another study explored the compound's effectiveness against drug-resistant strains of bacteria, indicating a potential role in combating antimicrobial resistance.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the 7-methoxybenzofuran-2-yl thiazole core and the (E)-acrylamide moiety. A common approach includes:

Thiazole formation : Condensation of 7-methoxybenzofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring .

Acrylamide coupling : The (E)-3-(2-chlorophenyl)acrylic acid is activated using coupling agents like EDCI/HOBt and reacted with the aminothiazole intermediate to form the acrylamide bond .

Purification : Column chromatography or recrystallization from DMSO/water mixtures ensures high purity (>95%) .

Key reagents include chlorinating agents (e.g., POCl₃) for intermediate steps and catalysts like DMAP for efficient coupling .

Basic: How should researchers characterize the structural integrity of this compound post-synthesis?

Answer:

A combination of analytical techniques is essential:

- Spectroscopy :

- X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration of the acrylamide moiety .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 439.08) .

Advanced: How can researchers address discrepancies in reported spectroscopic data for this compound?

Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Cross-validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and match experimental peaks .

- Dynamic HPLC-MS : Detect and quantify impurities (>0.1%) that may skew spectral interpretations .

Advanced: What strategies are effective in optimizing the reaction yield of this compound under varying conditions?

Answer:

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature, catalyst loading, and reaction time. For example, a central composite design can identify optimal POCl₃ concentration for thiazole formation .

- Flow chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions in exothermic steps (e.g., acrylamide coupling) .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acrylamide bond .

- Desiccants : Include silica gel or molecular sieves to mitigate moisture absorption, which can degrade the thiazole ring .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life .

Advanced: How can molecular docking studies be utilized to predict the biological targets of this compound?

Answer:

- Target selection : Prioritize kinases or inflammatory enzymes (e.g., COX-2) based on structural analogs .

- Docking protocols :

- Validation : Compare docking poses with experimental SAR data from related benzofuran-thiazole hybrids .

Advanced: What computational methods are suitable for analyzing the electronic properties of this compound?

Answer:

- DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for reactivity prediction .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to study conformational stability and solvent interactions .

- ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, logP, and CYP450 inhibition .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

- Antiproliferative assays : Use MTT/PrestoBlue in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .

- Enzyme inhibition : Screen against COX-2 or Aurora kinase A using fluorometric assays (e.g., EnzChek) .

- Cytotoxicity controls : Include normal cell lines (e.g., HEK293) to assess selectivity indices .

Advanced: How can researchers resolve conflicting data in cytotoxicity studies across cell lines?

Answer:

- Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) to account for assay variability .

- Mechanistic studies : Perform RNA-seq or phosphoproteomics to identify pathway-specific effects (e.g., apoptosis vs. necrosis) .

- Metabolic profiling : Use LC-MS to compare intracellular metabolite levels in sensitive vs. resistant cell lines .

Advanced: What strategies mitigate aggregation-induced artifacts in bioactivity assays?

Answer:

- Dynamic light scattering (DLS) : Confirm compound solubility and detect aggregates (>100 nm) before assays .

- Co-solvents : Use 0.1% DMSO or cyclodextrins to enhance solubility without disrupting cell membranes .

- Control experiments : Include inactive structural analogs to differentiate true activity from nonspecific aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.